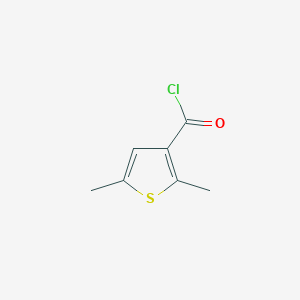

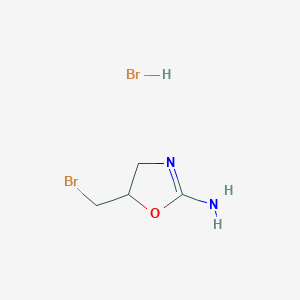

![molecular formula C10H7N3S B1321670 [1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol CAS No. 27107-21-7](/img/structure/B1321670.png)

[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

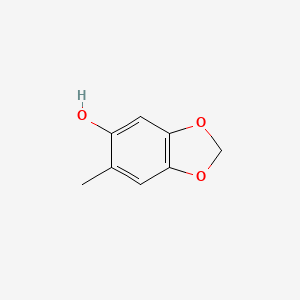

[1,2,4]Triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The triazoloisoquinoline core is a fused ring system that combines the structural features of triazole and isoquinoline, which can impart unique chemical and physical properties to the molecules.

Synthesis Analysis

The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives has been achieved through various innovative methods. One approach involves a base-promoted one-pot annulative coupling of tetrahydroisoquinolines with aryliodonio diazo compounds, which allows for the construction of the triazoloisoquinoline derivatives at room temperature in open air . Another method utilizes a copper-catalyzed three-component domino protocol, which combines o-halogenated benzohydrazides, aldehydes, and nitriles to synthesize [1,2,4]triazolo[1,5-b]isoquinolin-5(1H)-ones . Additionally, a facile synthesis using chitosan as a heterogeneous catalyst under microwave irradiation has been reported, which leads to the formation of 3-acetyl[1,2,4]triazolo[3,4-a]isoquinoline derivatives and their subsequent reactions to produce compounds with antibacterial activity .

Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[3,4-a]isoquinoline is characterized by the presence of a triazole ring fused to an isoquinoline moiety. The steric hindrance and electronic effects within the molecule can significantly influence its absorption and emission spectra, as demonstrated in the photophysical studies of related heterocyclic systems .

Chemical Reactions Analysis

The [1,2,4]Triazolo[3,4-a]isoquinoline core can undergo various chemical reactions, expanding its utility in synthetic chemistry. For instance, the reaction with hydrazonoyl halides leads to the formation of triazoloisoquinolines with a carbonylpyrazole side chain, while reaction with hydroximoyl halides results in a carbonylisoxazole side chain . These reactions not only demonstrate the versatility of the triazoloisoquinoline scaffold but also its potential for generating diverse derivatives with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives are influenced by their molecular structure. The photophysical study of related heterocycles indicates that these compounds can exhibit high quantum yields and significant Stokes shifts, making them attractive blue emitting fluorophores . The presence of various substituents and functional groups can further modulate these properties, providing a wide range of applications in material science and organic electronics.

科学研究应用

Antibacterial Activity

- Synthesis and Antibacterial Effects : 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinolines, synthesized using chitosan as a catalyst, demonstrated antibacterial effects (Hassaneen et al., 2011).

Chemical Synthesis Methods

- Annulative Coupling : A base-promoted one-pot annulative coupling method was developed to construct 1,2,4-triazolo[3,4-a]isoquinoline derivatives (Ansari et al., 2022).

- Synthesis Paths : Synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines using specific reactants was investigated (Glushkov et al., 2000).

- Oxidative Cyclization : Oxidative cyclization methods involving hypervalent iodine oxidant were used to obtain specific [1,2,4]triazolo[3,4-a]isoquinoline derivatives (Manivel et al., 2015).

Agricultural Applications

- Bioactivity Against Pests : Certain derivatives of 3-Acetyl[1,2,4]triazolo[3,4-a]isoquinoline showed effectiveness against the desert locust Schistocerca gregaria (Hassanain & Nassar, 2013).

Advanced Synthesis Techniques

- Synthesis of Fused Heterocycles : Cyclization techniques were developed for creating fused heterocyclic skeletons, including those involving pyrrole and 1,2,4-triazole moieties (Funt et al., 2017).

Other Research Areas

- Novel Synthetic Pathways : New routes were explored for synthesizing 5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines and related compounds (Awad et al., 2002).

- Design and Synthesis of Derivatives : Innovative approaches were used for synthesizing novel 1,2,4-triazolo isoquinoline derivatives (Swapnaja et al., 2019).

未来方向

The compound “[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol” shows promise as a potential anticancer agent . Future research could focus on further investigating its mechanism of action, optimizing its synthesis, and evaluating its efficacy in other models of disease. It may also be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

属性

IUPAC Name |

2H-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c14-10-12-11-9-8-4-2-1-3-7(8)5-6-13(9)10/h1-6H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKYYXCFTQLDLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN3C2=NNC3=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

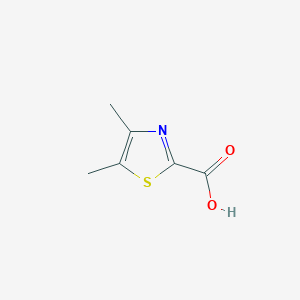

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)